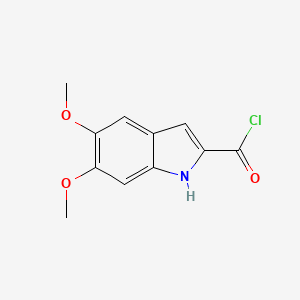![molecular formula C19H14ClN3O4S B2526362 N-(4-(2-((3-クロロフェニル)アミノ)-2-オキソエチル)チアゾール-2-イル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 941898-97-1](/img/structure/B2526362.png)
N-(4-(2-((3-クロロフェニル)アミノ)-2-オキソエチル)チアゾール-2-イル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O4S and its molecular weight is 415.85. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物の合成誘導体は、抗菌の可能性について調査されています。特に、化合物d1、d2、およびd3は、グラム陽性菌とグラム陰性菌の両方の種に対して有望な抗菌活性を示しました。 チアゾール誘導体は、細菌の脂質生合成を阻害し、抗菌効果を示すことが知られています .
抗がん特性
がんは、世界的な重要な健康上の課題であり、潜在的な治療用途のために新しい化合物が求められています。乳がんの場合、このファミリーの化合物d6とd7は、エストロゲン受容体陽性のヒト乳がん腺癌細胞(MCF7)に対して顕著な抗がん活性を示しました。 これらの化合物は、がん治療における合理的な薬物設計のリードとなる可能性があります .
抗真菌効果
この化合物は、抗真菌特性も示しました。それは、一般的な真菌病原体であるカンジダ・アルビカンスとカンジダ・グラブラタに対して強力な活性を示しました。 この発見は、抗真菌薬開発における潜在的な用途を示唆しています .
抗リーシュマニア活性
リーシュマニア属の原虫寄生虫によって引き起こされるリーシュマニア症は、顧みられない熱帯病です。この化合物の誘導体(化合物13)は、インビトロで強力な抗前鞭毛体活性を示しました。 分子シミュレーション研究は、それがLmPTR1の活性部位に好ましく結合することを示し、抗リーシュマニア薬開発のための有望な候補となっています .
抗マラリアの可能性
この化合物については明示されていませんが、チアゾール核は抗マラリア活性のために探求されてきました。 さらなる調査では、マラリア寄生虫と戦うための潜在的な可能性を探ることができます .
合理的な薬物設計
分子ドッキング研究は、化合物d1、d2、d3、d6、およびd7が特定のタンパク質標的(PDB ID:1JIJ、4WMZ、および3ERT)と好ましく相互作用することを明らかにしました。 これらの化合物は、標的薬物を設計するためのリード分子として役立つ可能性があります .
作用機序
Target of Action
It is known that similar compounds with a 2-aminothiazole scaffold have been used in the development of anticancer drugs . These compounds often target a wide range of human cancerous cell lines .
Mode of Action
Compounds with a similar 2-aminothiazole scaffold have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may interact with its targets in a way that inhibits their function, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
It is known that similar compounds with a 2-aminothiazole scaffold can affect a wide range of biochemical pathways involved in cancer cell proliferation .
Pharmacokinetics
Similar compounds with a 2-aminothiazole scaffold have been used in the development of orally administered anticancer drugs , suggesting that this compound may also have favorable ADME properties.
Result of Action
Similar compounds with a 2-aminothiazole scaffold have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines , suggesting that this compound may also have potent anticancer effects.
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
特性
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-12-2-1-3-13(7-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-4-5-15-16(6-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLKJQJYYTVJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)



![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)







